![molecular formula C11H11NO2 B1632278 2-(6-methyl-1H-indol-3-yl)acetic acid CAS No. 52531-20-1](/img/structure/B1632278.png)
2-(6-methyl-1H-indol-3-yl)acetic acid
Overview
Description
“2-(6-methyl-1H-indol-3-yl)acetic acid” is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents .
Molecular Structure Analysis
The molecular formula of “2-(6-methyl-1H-indol-3-yl)acetic acid” is C11H11NO2 . The exact mass is 189.078979 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.2±30.0 °C at 760 mmHg, and a melting point of 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .Scientific Research Applications
Cancer Treatment
Indole derivatives, including 2-(6-methyl-1H-indol-3-yl)acetic acid, have shown potential in the treatment of cancer cells . They have been found to induce apoptosis in bladder and hematological malignancies . The plant hormone, indole-3-acetic acid (IAA), and its ring-substituted derivatives have recently attracted attention as promising pro-drugs in cancer therapy .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They have been used in the treatment of various types of microbial infections, contributing to the development of new antimicrobial agents .
Anti-inflammatory Activity
Indole derivatives have been associated with anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory disorders .
Antiviral Activity
Indole derivatives have shown antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . They have been used in the treatment of tuberculosis, contributing to the development of new antitubercular agents .
Antioxidant Activity
Indole derivatives have been associated with antioxidant properties . They can potentially be used in the treatment of various disorders related to oxidative stress .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(6-methyl-1H-indol-3-yl)acetic acid, which belongs to the indole-3-acetic acid derivatives , is interleukin-2 . Interleukin-2 plays a crucial role in the immune system, particularly in the activation and growth of T cells.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biological responses.
Biochemical Pathways
The compound is involved in the tryptophan metabolism pathway . It also plays a role in the biosynthesis of plant hormones and other metabolic pathways . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Pharmacokinetics
Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(6-methyl-1H-indol-3-yl)acetic acid is limited. It’s known that indole derivatives generally have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-9-8(5-11(13)14)6-12-10(9)4-7/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSUWPYDQJPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626123 | |
Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
52531-20-1 | |
Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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